![molecular formula C11H15NO4S B14458187 2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid CAS No. 73243-09-1](/img/structure/B14458187.png)
2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid is an organic compound with the molecular formula C11H15NO4S. It is a derivative of amino acids and contains a sulfinyl group attached to a methoxyphenyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride and L-cysteine.
Formation of Sulfinyl Group: The 4-methoxybenzyl chloride undergoes a nucleophilic substitution reaction with L-cysteine to form the intermediate compound.
Oxidation: The intermediate compound is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfinyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted phenyl derivatives
Applications De Recherche Scientifique
2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biochemical processes.
Pathways: It may modulate signaling pathways and metabolic processes, leading to its observed effects
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-(4-methoxyphenyl)propanoic acid: Lacks the sulfinyl group.
2-Amino-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxyl group instead of a methoxy group.
2-Amino-3-(4-chlorophenyl)propanoic acid: Contains a chlorine atom instead of a methoxy group
Uniqueness
2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
73243-09-1 |
|---|---|
Formule moléculaire |
C11H15NO4S |
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
2-amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid |
InChI |
InChI=1S/C11H15NO4S/c1-16-9-4-2-8(3-5-9)6-17(15)7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14) |
Clé InChI |
QCJDNLVTMDOYBN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CS(=O)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


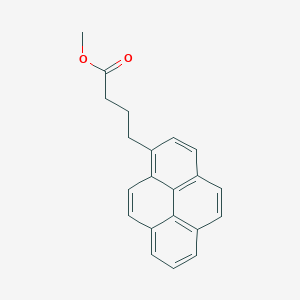
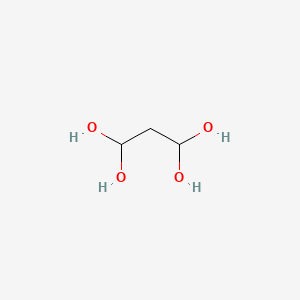
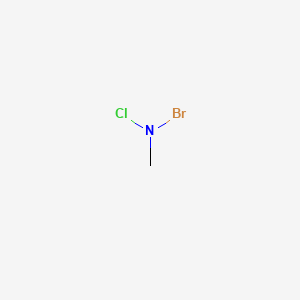
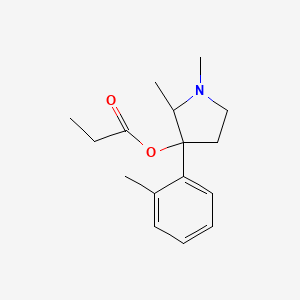
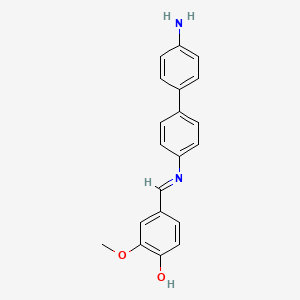
![(1r,3As,3br,5as,10as,10bs,12ar)-10a,12a-dimethyl-1-[(2r)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1h-cyclopenta[7,8]phenanthro[2,3-d][1,3]thiazol-8-amine](/img/structure/B14458146.png)

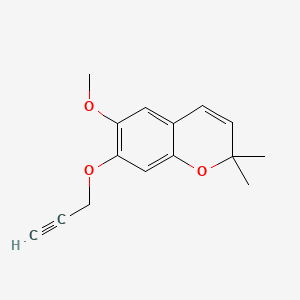
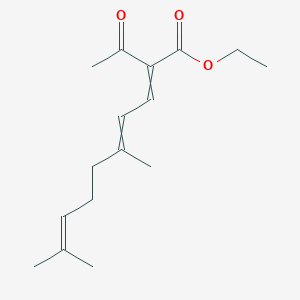
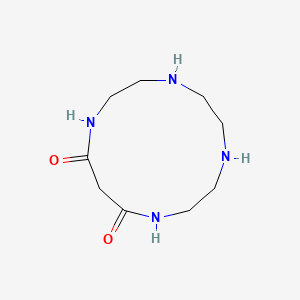
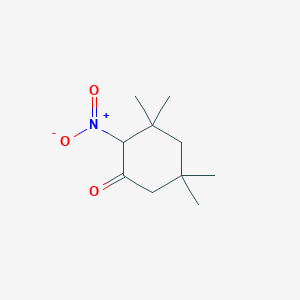

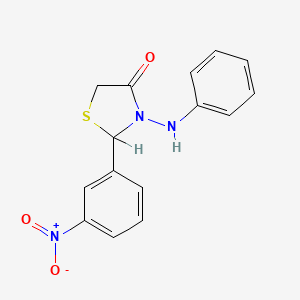
![Perfluoro(1-oxaspiro[4.4]nonane)](/img/structure/B14458203.png)
